An In-depth Technical Guide to 1-(4-methoxybenzyl)-1H-pyrazol-5-amine hydrochloride
An In-depth Technical Guide to 1-(4-methoxybenzyl)-1H-pyrazol-5-amine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(4-methoxybenzyl)-1H-pyrazol-5-amine hydrochloride, a heterocyclic amine of significant interest in medicinal chemistry and drug discovery. The document details the compound's physicochemical properties, including its molecular weight, and delves into established synthetic routes and characterization methodologies. Furthermore, it explores the rationale behind its use as a building block in the development of novel therapeutic agents, supported by insights into the broader pharmacological relevance of the 5-aminopyrazole scaffold. Detailed protocols and visual workflows are provided to ensure scientific integrity and reproducibility for researchers in the field.
Introduction: The Significance of the 5-Aminopyrazole Scaffold
The pyrazole nucleus is a foundational five-membered heterocyclic motif containing two adjacent nitrogen atoms.[1] Derivatives of this scaffold have garnered substantial attention from the pharmaceutical and agrochemical industries due to their wide spectrum of physiological and pharmacological activities.[2] Specifically, the 5-aminopyrazole system serves as a crucial pharmacophore and a versatile synthetic intermediate in the creation of bioactive molecules.[1][2] These compounds are key precursors for active pharmaceutical ingredients (APIs) targeting a range of therapeutic areas.[1]
The biological importance of 5-aminopyrazoles is well-documented, with derivatives exhibiting activities such as:
-
Inhibition of protein kinases like p56 Lck and Aurora-B, critical in cancer progression.[2]
-
Antagonism of neuropeptide Y (NPY) receptors, relevant to metabolic disorders.[2]
-
Modulation of corticotrophin-releasing factor-1 (CRF-1) and GABA receptors, indicating potential in neurological and psychiatric disorders.[2]
-
Broad-spectrum antibacterial and antifungal activities.[2]
The subject of this guide, 1-(4-methoxybenzyl)-1H-pyrazol-5-amine hydrochloride, incorporates this privileged scaffold, functionalized with a 4-methoxybenzyl group. This substitution not only influences the molecule's physicochemical properties but also provides a handle for further synthetic elaboration, making it a valuable building block in drug discovery campaigns.
Physicochemical and Structural Properties
A thorough understanding of a compound's fundamental properties is critical for its application in research and development. The key identifiers and characteristics of 1-(4-methoxybenzyl)-1H-pyrazol-5-amine and its hydrochloride salt are summarized below.
Table 1: Core Properties of 1-(4-methoxybenzyl)-1H-pyrazol-5-amine and its Hydrochloride Salt
| Property | Value (Free Base) | Value (Hydrochloride Salt) | Source(s) |
| Molecular Formula | C₁₁H₁₃N₃O | C₁₁H₁₄ClN₃O | [3][4][5] |
| Molecular Weight | 203.24 g/mol | 239.70 g/mol | [4][5] |
| CAS Number | 3528-45-8 | 227617-24-5 | [3][4][5] |
| Appearance | Not specified (likely solid) | Solid | [4] |
| Purity | Typically ≥95% | Not specified | [3][5] |
| SMILES Code | COC1=CC=C(CN2N=CC=C2N)C=C1 | NC1=CC=NN1CC2=CC=C(OC)C=C2.[H]Cl | [4][5] |
| InChI Key | JEBIFRSQWFZFMT-UHFFFAOYSA-N | Not specified | [3] |
The hydrochloride salt form is often preferred in development due to its potential for improved stability and aqueous solubility, which are crucial parameters for handling, formulation, and biological testing. The presence of the 4-methoxybenzyl group introduces a degree of lipophilicity while the pyrazole and amine moieties provide sites for hydrogen bonding, influencing its interaction with biological targets.
Synthesis and Characterization
The synthesis of 5-aminopyrazole derivatives is a well-established field in organic chemistry. While a specific, peer-reviewed synthesis for 1-(4-methoxybenzyl)-1H-pyrazol-5-amine hydrochloride was not found in the immediate search, its structure suggests a logical and common synthetic strategy based on the condensation of a hydrazine derivative with a β-ketonitrile.
Retrosynthetic Analysis and Plausible Synthetic Pathway
The most common and efficient method for constructing the 5-aminopyrazole ring involves the reaction of a hydrazine with a molecule containing a 1,3-dicarbonyl or equivalent synthon, such as a β-ketonitrile.[2]
Diagram 1: Retrosynthetic Analysis A logical disconnection approach points to (4-methoxybenzyl)hydrazine and a suitable three-carbon building block with nitrile and ketone functionalities as the key starting materials.
Caption: Retrosynthesis of the target pyrazole via cyclocondensation.
Proposed Experimental Protocol
This protocol is a generalized procedure based on established methods for synthesizing similar 5-aminopyrazoles.[2][6]
Step 1: Synthesis of (4-methoxybenzyl)hydrazine (4-methoxybenzyl)hydrazine can be prepared from 4-methoxybenzyl chloride or bromide via reaction with hydrazine hydrate. This reaction should be performed with caution due to the hazardous nature of hydrazine.
Step 2: Cyclocondensation Reaction
-
To a solution of (4-methoxybenzyl)hydrazine (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add β-ketonitrile (e.g., benzoylacetonitrile or a simpler equivalent, 1.0 eq).[7]
-
The reaction mixture is typically heated under reflux for several hours (2-6 h), and the progress is monitored by Thin Layer Chromatography (TLC).[6]
-
The reaction proceeds via nucleophilic attack of the hydrazine onto the ketone, followed by intramolecular cyclization onto the nitrile group to form the 5-aminopyrazole ring. The regioselectivity is generally high.[7]
-
Upon completion, the solvent is removed under reduced pressure. The crude product is then purified, typically by recrystallization or column chromatography, to yield the free base, 1-(4-methoxybenzyl)-1H-pyrazol-5-amine.
Step 3: Salt Formation
-
Dissolve the purified free base in a suitable anhydrous solvent like diethyl ether or ethyl acetate.
-
Slowly add a solution of hydrochloric acid in the same or a compatible solvent (e.g., HCl in diethyl ether) dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold anhydrous solvent, and dry under vacuum to yield 1-(4-methoxybenzyl)-1H-pyrazol-5-amine hydrochloride.
Diagram 2: Proposed Synthetic Workflow
Caption: Step-by-step workflow for synthesis and salt formation.
Structural Characterization
The identity and purity of the synthesized compound must be rigorously confirmed using a suite of analytical techniques.
Table 2: Standard Analytical Characterization Methods
| Technique | Expected Observations | Rationale |
| ¹H NMR | Characteristic signals for the aromatic protons of the methoxybenzyl group (typically two doublets in the 6.8-7.3 ppm range), a singlet for the methoxy group (~3.8 ppm), a singlet for the benzyl CH₂ (~5.0-5.5 ppm), and distinct signals for the pyrazole ring protons. The amine protons will appear as a broad singlet.[8] | Confirms the proton framework and connectivity of the molecule. |
| ¹³C NMR | Resonances corresponding to all unique carbon atoms, including the pyrazole ring carbons, the aromatic carbons, the benzylic carbon, and the methoxy carbon.[9] | Provides a map of the carbon skeleton, confirming the presence of all functional groups. |
| FT-IR | Characteristic absorption bands for N-H stretching of the amine group (~3200-3400 cm⁻¹), C-H stretching (aromatic and aliphatic), C=N and C=C stretching from the pyrazole and benzene rings (~1500-1650 cm⁻¹), and strong C-O stretching for the ether linkage (~1240 cm⁻¹).[1] | Identifies key functional groups present in the molecule. |
| Mass Spec (MS) | The free base should show a molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ corresponding to its molecular weight (m/z 203.24 or 204.25). A prominent fragment ion at m/z 121, corresponding to the 4-methoxybenzyl cation, is expected.[1] | Confirms the molecular weight and provides evidence of key structural fragments. |
| Elemental Analysis | The percentage composition of Carbon, Hydrogen, Nitrogen, and Chlorine (for the HCl salt) should be within ±0.4% of the calculated theoretical values.[8] | Verifies the empirical formula and overall purity of the compound. |
Applications in Drug Discovery and Medicinal Chemistry
1-(4-methoxybenzyl)-1H-pyrazol-5-amine hydrochloride is not an end-product therapeutic itself but rather a strategic building block. Its value lies in the combination of the pharmacologically active 5-aminopyrazole core and the synthetically versatile primary amine.
Role as a Synthetic Intermediate
The primary amine at the 5-position is a nucleophilic handle that allows for a wide array of chemical transformations, enabling the exploration of vast chemical space. This is a cornerstone of modern drug discovery, where diverse libraries of compounds are created from a common core to identify potent and selective modulators of biological targets.
Potential Reactions:
-
Amide Coupling: Reaction with carboxylic acids or acyl chlorides to form amides.
-
Reductive Amination: Condensation with aldehydes or ketones followed by reduction to form secondary amines.[1]
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Sulfonamide Formation: Reaction with sulfonyl chlorides.
-
Urea/Thiourea Synthesis: Reaction with isocyanates or isothiocyanates.
-
Cyclization Reactions: The amine can act as a nucleophile in multicomponent reactions to build more complex fused heterocyclic systems, such as pyrazolo[1,5-a]quinazolines or pyrazolo[3,4-b]pyridines.[8][10]
Target-Oriented Synthesis
The 5-aminopyrazole scaffold is a known "privileged structure" that can interact with various biological targets, particularly protein kinases and G-protein coupled receptors (GPCRs).[2][9] Researchers often select this core when designing inhibitors for such targets. For example, the 1,5-vicinal diaryl substitution pattern on a pyrazole ring is a key structural feature for COX-2 inhibitory activity.[7] By using 1-(4-methoxybenzyl)-1H-pyrazol-5-amine hydrochloride, a medicinal chemist can systematically build out from the amine position to probe the binding pockets of targets like:
-
Cyclooxygenase (COX) enzymes: Creating bifunctional molecules with both COX inhibitory and other analgesic properties.[7]
-
Protein Kinases: The pyrazole ring can act as a hinge-binding motif, while substituents added via the amine can extend into other regions of the ATP-binding site to enhance potency and selectivity.[2]
-
GPCRs: Derivatives have been explored as antagonists for receptors like NPY5 and CRF-1.[2]
Diagram 3: Logic of Application in Drug Discovery
Caption: Role of the title compound as a bridge between core features and drug development.
Conclusion
1-(4-methoxybenzyl)-1H-pyrazol-5-amine hydrochloride is a strategically important chemical entity for professionals in drug discovery and development. Its molecular weight of 239.70 g/mol and well-defined structure, combining a pharmacologically relevant 5-aminopyrazole core with a versatile primary amine, make it an ideal starting point for the synthesis of compound libraries aimed at a variety of high-value biological targets. The synthetic routes to this compound are based on robust and well-understood organic chemistry principles, and its structure can be unequivocally confirmed through standard analytical methods. By leveraging this building block, researchers can efficiently generate novel molecular architectures with the potential to become next-generation therapeutics.
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